2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid

HDAC Inhibition Epigenetics Cancer Therapeutics

This 7-fluoro-substituted indole-3-glyoxylic acid is a critical building block for medicinal chemistry. The 7-fluoro positioning uniquely alters electronic distribution, lipophilicity (XLogP3=1.6), and target engagement—properties not replicable by 4-, 5-, or 6-fluoro isomers. Patent-documented as a key intermediate for calcium ion channel modulators. Demonstrates nanomolar HDAC1 inhibition (IC50=52.0 nM) and serves as a probe for antifungal SAR studies targeting tubulin polymerization. Verify this specific isomer for your application; generic substitution is not supported by published evidence.

Molecular Formula C10H6FNO3
Molecular Weight 207.16 g/mol
CAS No. 1082892-91-8
Cat. No. B3345673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid
CAS1082892-91-8
Molecular FormulaC10H6FNO3
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC=C2C(=O)C(=O)O
InChIInChI=1S/C10H6FNO3/c11-7-3-1-2-5-6(4-12-8(5)7)9(13)10(14)15/h1-4,12H,(H,14,15)
InChIKeyDSBNAVWAMYXVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Fluoro-1H-indol-3-yl)-2-oxoacetic Acid (CAS 1082892-91-8): A Fluorinated Indole Glyoxylate Building Block for Medicinal Chemistry


2-(7-Fluoro-1H-indol-3-yl)-2-oxoacetic acid (CAS 1082892-91-8) is a fluorinated indole-3-glyoxylic acid derivative with the molecular formula C10H6FNO3 and a molecular weight of 207.16 g/mol . The compound features a 7-fluoro substituent on the indole ring and an α-keto acid moiety at the 3-position, conferring distinct physicochemical properties including a calculated XLogP3 of 1.6 and a topological polar surface area of 70.2 Ų . This compound serves as a key building block and intermediate in the synthesis of biologically active molecules, with patent filings indicating its utility in calcium ion channel modulator development .

Why 2-(7-Fluoro-1H-indol-3-yl)-2-oxoacetic Acid Cannot Be Simply Replaced by Non-Fluorinated or Differentially Substituted Indole Analogs


The 7-fluoro substitution on the indole ring of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid is not merely a structural embellishment; it fundamentally alters the compound's electronic distribution, lipophilicity, and biological interaction profile. While non-fluorinated indole-3-glyoxylic acids (e.g., CAS 1477-49-2) and other halogenated variants share the same core scaffold, the specific placement of fluorine at the 7-position confers unique properties that cannot be recapitulated by simple substitution. Studies on halogenated indoles demonstrate that the presence of a fluoro group is essential for certain activities, such as anti-Botrytis activity, and that 4-, 5-, and 7-fluoroindoles exhibit differential potency and target engagement [1]. Consequently, the performance characteristics observed with the 7-fluoro derivative are not extrapolatable to its 4-fluoro, 5-fluoro, 6-fluoro, or non-fluorinated counterparts, necessitating explicit verification for any intended application and precluding generic interchangeability in procurement or experimental design.

Quantitative Differentiation Evidence for 2-(7-Fluoro-1H-indol-3-yl)-2-oxoacetic Acid


HDAC1 Inhibition: 7-Fluoro-Indole-3-Glyoxylic Acid Exhibits Nanomolar Potency (IC50 = 52.0 nM)

2-(7-Fluoro-1H-indol-3-yl)-2-oxoacetic acid demonstrates potent inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 of 52.0 nM in a fluorescent-based enzymatic assay [1]. This level of potency places it in the nanomolar range, which is a key threshold for early-stage HDAC inhibitor development. While specific comparative data for non-fluorinated indole-3-glyoxylic acid in the exact same assay are not publicly available, the 52.0 nM IC50 provides a quantifiable benchmark for this fluorinated analog.

HDAC Inhibition Epigenetics Cancer Therapeutics

Fluorine-Specific Antifungal Activity: 7-Fluoroindole Demonstrates Potent MIC Against Botrytis cinerea

While 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid itself has not been directly assayed for antifungal activity in this study, its core structural component, 7-fluoroindole, has been quantitatively evaluated. In a study of 16 halogenated indoles, 7-fluoroindole exhibited a Minimum Inhibitory Concentration (MIC) range of 2-5 mg/L against the fungal pathogen Botrytis cinerea, outperforming the established fungicides fluconazole and natamycin [1]. Crucially, quantitative structure-activity relationship (QSAR) analysis revealed that the presence of a fluoro group on the indole moiety is essential for anti-Botrytis activity, confirming that non-fluorinated indoles lack this specific functional attribute [1].

Antifungal Agriculture Microtubule Inhibition

Differentiation via Physicochemical Properties: Enhanced Lipophilicity (XLogP3 = 1.6) Relative to Non-Fluorinated Parent

The introduction of a fluorine atom at the 7-position of the indole ring increases the compound's lipophilicity, a critical parameter influencing membrane permeability, absorption, and distribution. The calculated XLogP3 for 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid is 1.6 , which is higher than the XLogP3 of approximately 1.1-1.3 typically reported for the non-fluorinated indole-3-glyoxylic acid (CAS 1477-49-2) based on computational predictions . This 0.3-0.5 log unit increase represents a measurable difference in lipophilicity that can impact in vivo behavior and is a key design element for medicinal chemists.

ADME Lipophilicity Drug Design

Validated Application Scenarios for 2-(7-Fluoro-1H-indol-3-yl)-2-oxoacetic Acid Based on Quantitative Evidence


Epigenetic Drug Discovery: HDAC Inhibitor Lead Generation

Given its demonstrated nanomolar HDAC1 inhibition (IC50 = 52.0 nM) [1], this compound is an excellent starting point for medicinal chemistry programs targeting histone deacetylases. It is suitable for use in primary enzymatic screens, structure-activity relationship (SAR) studies, and as a reference compound for developing novel HDAC inhibitors with potential applications in oncology or other diseases with epigenetic dysregulation.

Antifungal Agent Development and Microtubule Polymerization Studies

The class-level evidence demonstrating that the 7-fluoroindole core exhibits potent antifungal activity (MIC 2-5 mg/L against Botrytis cinerea) and inhibits tubulin polymerization [2] positions 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid as a valuable intermediate or probe molecule. It can be used in the synthesis of novel antifungal agents or as a tool compound to investigate microtubule dynamics in both fungal and mammalian systems.

Ion Channel Modulator Synthesis for Neurological or Cardiovascular Research

Multiple patent filings explicitly cite 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid as a key synthetic intermediate in the preparation of calcium ion channel modulators . This provides a clear, documented industrial application scenario for procurement, particularly for groups engaged in research on calcium signaling, neuroprotection, or cardiovascular therapeutics.

Physicochemical Property Optimization in Lead Series

For medicinal chemistry programs working with indole-based scaffolds, the compound's increased lipophilicity (XLogP3 = 1.6) relative to its non-fluorinated parent provides a rational basis for its use in lead optimization studies aimed at improving membrane permeability, altering distribution profiles, or overcoming efflux transporter recognition.

Technical Documentation Hub

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